molecular formula C12H16O3 B061356 Propan-2-yl 2-ethoxybenzoate CAS No. 188754-41-8

Propan-2-yl 2-ethoxybenzoate

Cat. No. B061356
CAS RN: 188754-41-8
M. Wt: 208.25 g/mol
InChI Key: DXFQVUJFXYGTNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-ethoxybenzoate, also known as ethyl pivalate, is a colorless liquid with a fruity odor. It is widely used in the fragrance industry as a fixative and as a flavoring agent in the food industry. Ethyl pivalate is also used as a solvent and intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-ethoxybenzoate pivalate is not well understood. However, it is known to have a low toxicity and is not considered to be harmful to humans or the environment.
Biochemical and Physiological Effects:
Ethyl pivalate has no known biochemical or physiological effects on humans. However, it has been shown to have a low toxicity and is not considered to be harmful to the environment.

Advantages and Limitations for Lab Experiments

The advantages of using Propan-2-yl 2-ethoxybenzoate pivalate in lab experiments include its low toxicity, ease of synthesis, and its use as a starting material for the synthesis of other chemicals. However, Propan-2-yl 2-ethoxybenzoate pivalate has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Propan-2-yl 2-ethoxybenzoate pivalate. One area of research is the synthesis of new MOFs using Propan-2-yl 2-ethoxybenzoate pivalate as a solvent. Another area of research is the synthesis of new chemicals using Propan-2-yl 2-ethoxybenzoate pivalate as a starting material. Additionally, more research is needed to understand the mechanism of action of Propan-2-yl 2-ethoxybenzoate pivalate and its potential uses in other industries.

Synthesis Methods

Ethyl pivalate can be synthesized by esterification of pivalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 60-70°C, and the product is obtained by distillation. The yield of the reaction is typically around 80%.

Scientific Research Applications

Ethyl pivalate has been used in various scientific research studies. It is used as a solvent in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage and separation. Ethyl pivalate has also been used as a starting material for the synthesis of other chemicals, such as 2-ethoxybenzamide, which has potential use as an antitumor agent.

properties

CAS RN

188754-41-8

Product Name

Propan-2-yl 2-ethoxybenzoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

propan-2-yl 2-ethoxybenzoate

InChI

InChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-10(11)12(13)15-9(2)3/h5-9H,4H2,1-3H3

InChI Key

DXFQVUJFXYGTNP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC(C)C

synonyms

Benzoic acid, 2-ethoxy-, 1-methylethyl ester (9CI)

Origin of Product

United States

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